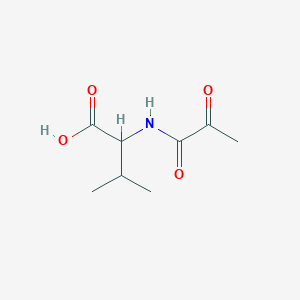
L-Valine, N-(1,2-dioxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine, N-(1,2-dioxopropyl)- is a derivative of the essential amino acid L-valine. This compound is characterized by the presence of a 1,2-dioxopropyl group attached to the nitrogen atom of L-valine. L-valine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and various metabolic processes. The modification with a 1,2-dioxopropyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(1,2-dioxopropyl)- typically involves the reaction of L-valine with a suitable reagent that introduces the 1,2-dioxopropyl group. One common method involves the use of thionyl chloride and absolute methanol to form L-valine methyl ester hydrochloride, which can then be reacted with a 1,2-dioxopropyl reagent under controlled conditions . The reaction conditions often include low temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of L-Valine, N-(1,2-dioxopropyl)- may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of L-valine, which can then be chemically modified to introduce the 1,2-dioxopropyl group. The process involves multiple steps, including fermentation, extraction, purification, and chemical modification .
Analyse Des Réactions Chimiques
Types of Reactions
L-Valine, N-(1,2-dioxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the 1,2-dioxopropyl group or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction may produce reduced forms with altered functional groups. Substitution reactions can result in a variety of derivatives with different chemical properties .
Applications De Recherche Scientifique
L-Valine, N-(1,2-dioxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of L-Valine, N-(1,2-dioxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may activate signaling pathways like the PI3K/Akt1 pathway, which plays a role in cell growth and survival . Additionally, it can inhibit the activity of certain enzymes, leading to changes in metabolic flux and cellular responses .
Comparaison Avec Des Composés Similaires
L-Valine, N-(1,2-dioxopropyl)- can be compared with other similar compounds, such as:
L-Valine: The parent amino acid, which lacks the 1,2-dioxopropyl modification.
L-Valine, N-(1,2-dioxopropyl)-, methyl ester: A methyl ester derivative with different chemical properties.
L-Valine, N-(1,2-dioxopropyl)-, 2-methylpropyl ester: Another ester derivative with a 2-methylpropyl group
These compounds share some structural similarities but differ in their chemical properties and biological activities
Propriétés
Numéro CAS |
875894-42-1 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
3-methyl-2-(2-oxopropanoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13) |
Clé InChI |
FTQUAYQUFJDVJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


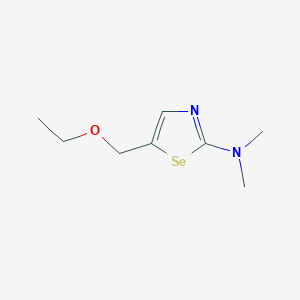
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)

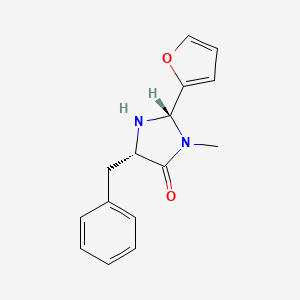
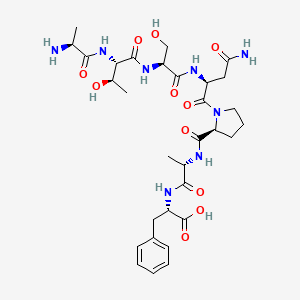
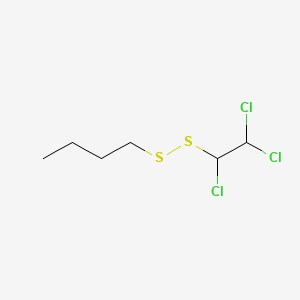
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
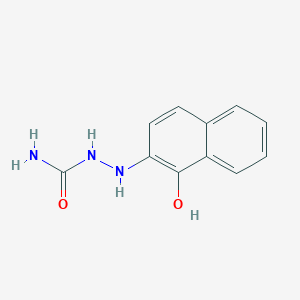
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
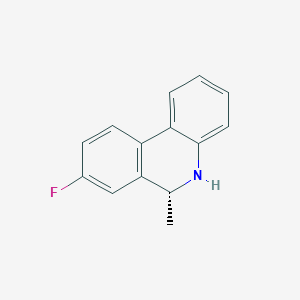
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
